molecular formula C7H6BrFO B1288398 3-Bromo-2-Fluoroanisole CAS No. 295376-21-5

3-Bromo-2-Fluoroanisole

Cat. No. B1288398
CAS RN: 295376-21-5
M. Wt: 205.02 g/mol
InChI Key: USVPQAWBFVANTN-UHFFFAOYSA-N
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Description

3-Bromo-2-Fluoroanisole is a chemical compound with the molecular formula C7H6BrFO and a molecular weight of 205.03 . It is also known as 1-Bromo-2-fluoro-3-methoxybenzene and 3-Bromo-2-fluorophenyl methyl ether . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-Fluoroanisole consists of a benzene ring substituted with a bromo group, a fluoro group, and a methoxy group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

3-Bromo-2-Fluoroanisole is a liquid at ambient temperature . It has a molecular weight of 205.03 , a density of 1.531 , a melting point of 93.4°C , and a boiling point of 207.2±20.0 °C .

Scientific Research Applications

Pharmaceuticals

3-Bromo-2-Fluoroanisole: is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its unique structure allows for the introduction of bromo and fluoro substituents, which can significantly alter the biological activity of a compound. For example, it can be used in the development of novel anticancer agents, where the presence of halogens may enhance the drug’s ability to interact with specific cellular targets .

Material Science

In material science, 3-Bromo-2-Fluoroanisole serves as a precursor for the creation of advanced materials. Its incorporation into polymers can lead to materials with improved thermal stability and chemical resistance. Additionally, it can be used in the synthesis of liquid crystals, which are crucial for display technologies .

Organic Synthesis

This compound plays a critical role in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It provides a pathway to construct biaryl structures, which are core components in many organic molecules, including pharmaceuticals and agrochemicals .

Analytical Chemistry

3-Bromo-2-Fluoroanisole: can be utilized as a standard or reagent in various analytical techniques. Its well-defined spectral properties make it suitable for use in spectroscopic calibration, aiding in the accurate analysis of complex mixtures .

Environmental Science

In environmental science research, 3-Bromo-2-Fluoroanisole could be used to study the environmental fate of brominated and fluorinated compounds. Understanding its degradation pathways can help assess the persistence and potential ecological impact of similar organohalogen compounds .

Biochemistry

The compound’s reactivity makes it a candidate for probing biochemical pathways. It can be used to label biomolecules, facilitating the study of molecular interactions and mechanisms within living organisms .

Agrochemistry

3-Bromo-2-Fluoroanisole: may be involved in the synthesis of agrochemicals. The introduction of bromo and fluoro groups can lead to compounds with enhanced pesticidal or herbicidal activity, contributing to the development of new agricultural products .

Food Science

While not directly used in food science, derivatives of 3-Bromo-2-Fluoroanisole could be synthesized for use as analytical standards in food safety testing. They can help in detecting and quantifying contaminants, ensuring the quality and safety of food products .

Safety and Hazards

3-Bromo-2-Fluoroanisole is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

3-Bromo-2-Fluoroanisole is a chemical compound that is often used in the field of organic chemistry. It is known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound is involved in the formation of carbon–carbon bonds . This process is crucial in the synthesis of complex organic molecules.

Pharmacokinetics

Given its use in organic chemistry, it’s likely that these properties would be influenced by factors such as the compound’s molecular weight, solubility, and chemical stability .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-Fluoroanisole can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored in closed vessels, preferably refrigerated . Additionally, the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

properties

IUPAC Name

1-bromo-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPQAWBFVANTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599566
Record name 1-Bromo-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

295376-21-5
Record name 1-Bromo-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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